(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid
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Description
(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromine and a fluorine atom on the aromatic ring indicates that this compound could be of interest in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, as seen in the preparation of ortho-functionalized arylboronic acids . Additionally, the synthesis of similar compounds, such as 4-amino-3-fluorophenylboronic acid, involves a lithium-bromine exchange followed by the addition of a borate ester and hydrolysis . These methods could potentially be adapted for the synthesis of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid.
Molecular Structure Analysis
Boronic acids can undergo tautomeric rearrangements to form cyclic structures known as oxaboroles . The presence of halogen substituents, such as bromine and fluorine, can influence the molecular structure and stability of these tautomers, as demonstrated by the diverse solid-state structures observed in X-ray analyses . The molecular structure of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid would likely be influenced by these substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biaryl compounds . The halogen substituents on the aromatic ring of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid could also undergo halodeboronation, a reaction where the boronic group is replaced by a halogen, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the acidity and structural behavior of fluorinated phenylenediboronic acids have been studied, showing that fluorination affects the stability and acidity of these compounds . Similarly, the presence of fluorine and bromine in (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid would affect its acidity and solubility. Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods, can provide detailed information on the vibrational modes, chemical shifts, and electronic properties of such compounds .
Scientific Research Applications
Synthesis and Organic Chemistry
- Aryl boronic acids, including compounds similar to (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, have been extensively studied for their application in organic synthesis. A study focused on the halodeboronation of aryl boronic acids to form aryl bromides and chlorides in good to excellent yields demonstrates the versatility of these compounds in organic synthesis (Szumigala et al., 2004).
Crystal Structure and Synthesis Optimization
- Amino-3-fluorophenyl boronic acids, which share structural similarities with the compound , have been synthesized and studied for their crystal structures. These derivatives have applications in constructing glucose sensing materials, indicating the potential of boronic acids in sensor technology (Das et al., 2003).
Nanotechnology and Sensor Applications
- Phenyl boronic acids are key in developing saccharide recognition materials, as demonstrated in a study involving conjugation to polyethylene glycol for dispersion of single-walled carbon nanotubes. This highlights their role in the creation of advanced materials with potential biomedical applications (Mu et al., 2012).
Glycoconjugate Chemistry
- Boronic acids have been utilized in the synthesis of glycoconjugates, such as neoglycolipids and neoglycoproteins. This application demonstrates the compound's importance in the field of bioorganic chemistry and drug development (Magnusson et al., 1990).
Suzuki Coupling Reactions
- The compound's derivatives have been used in Suzuki coupling reactions, a key method in organic chemistry for forming carbon-carbon bonds. This application is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products (Sutherland & Gallagher, 2003).
Catalysis and Chemical Reactions
- Boronic acids play a significant role as catalysts in chemical reactions. Their ability to facilitate direct amide formation between carboxylic acids and amines exemplifies their utility in green chemistry (Arnold et al., 2008).
properties
IUPAC Name |
[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIXNSHJQLMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584587 |
Source
|
Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
870778-86-2 |
Source
|
Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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